N-(2-chlorobenzyl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-3,4-dimethylbenzamide, commonly known as CBDMB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CBDMB belongs to the class of benzamides and is known to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of CBDMB is not fully understood. However, studies have suggested that CBDMB exerts its biological activities by inhibiting various enzymes and signaling pathways. CBDMB has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. CBDMB has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune response.
Biochemical and Physiological Effects:
CBDMB has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that CBDMB can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses, and reduce inflammation. Additionally, CBDMB has been found to modulate the expression of various genes involved in the regulation of cell growth, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of CBDMB for lab experiments is its potential therapeutic properties. CBDMB has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs. Additionally, CBDMB is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of CBDMB for lab experiments is the lack of information on its toxicity and pharmacokinetics.
Future Directions
There are several future directions for the research on CBDMB. One of the areas of interest is the development of CBDMB-based drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to understand the mechanism of action of CBDMB and its potential toxicity and pharmacokinetics. Furthermore, the development of novel synthetic methods for CBDMB and its analogs could lead to the discovery of new compounds with improved therapeutic properties.
Synthesis Methods
CBDMB can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-chlorobenzylamine. The product obtained is then treated with dimethylamine to yield CBDMB.
Scientific Research Applications
CBDMB has been extensively studied for its potential therapeutic properties. Studies have shown that CBDMB exhibits anticancer, antiviral, and anti-inflammatory activities. CBDMB has been found to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. CBDMB has also been found to inhibit the replication of the human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, CBDMB has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11-7-8-13(9-12(11)2)16(19)18-10-14-5-3-4-6-15(14)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTCXUAAZZUFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.